Cas no 1523529-88-5 (1-2-(3-methylphenyl)ethylcyclopropan-1-amine)

1-2-(3-methylphenyl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(3-methylphenyl)ethylcyclopropan-1-amine
- 1523529-88-5
- 1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine
- EN300-1813664
-
- インチ: 1S/C12H17N/c1-10-3-2-4-11(9-10)5-6-12(13)7-8-12/h2-4,9H,5-8,13H2,1H3
- InChIKey: GWIUXVRHWHRGET-UHFFFAOYSA-N
- ほほえんだ: NC1(CCC2C=CC=C(C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 175.136099547g/mol
- どういたいしつりょう: 175.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-2-(3-methylphenyl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813664-1.0g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1813664-2.5g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1813664-0.1g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1813664-5.0g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1813664-0.25g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1813664-10.0g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1813664-1g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1813664-5g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1813664-0.05g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1813664-0.5g |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-amine |
1523529-88-5 | 0.5g |
$1084.0 | 2023-09-19 |
1-2-(3-methylphenyl)ethylcyclopropan-1-amine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
1-2-(3-methylphenyl)ethylcyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1523529-88-5 and Product Name: 1-2-(3-methylphenyl)ethylcyclopropan-1-amine
Compound with the CAS number 1523529-88-5 and the product name 1-2-(3-methylphenyl)ethylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular architecture of this compound, featuring a cyclopropane ring linked to a phenyl group and an amine substituent, suggests a high degree of versatility in terms of biological activity and chemical reactivity.
The cyclopropane moiety is a key structural feature that contributes to the compound's distinct chemical properties. Cyclopropanes are known for their strained three-membered ring structure, which often enhances their reactivity and biological activity. This strain can be exploited to facilitate various chemical transformations, making the compound a valuable scaffold for synthetic chemistry. In particular, the presence of the 3-methylphenyl group introduces a lipophilic aromatic ring system that can interact with biological targets in multiple ways, including through hydrophobic interactions and π-stacking effects.
Recent research in the field of pharmaceutical chemistry has highlighted the importance of structural diversity in drug discovery. Compounds like 1-2-(3-methylphenyl)ethylcyclopropan-1-amine exemplify this principle by combining multiple pharmacophoric elements into a single molecular entity. The amine functional group, for instance, is a common pharmacophore found in many bioactive molecules, capable of forming hydrogen bonds with biological targets. This feature makes the compound a promising candidate for further exploration in the development of novel therapeutic agents.
The 1-2-(3-methylphenyl)ethyl side chain further contributes to the compound's complexity and potential biological activity. This moiety combines an alkyl chain with an aromatic ring, providing a balance between lipophilicity and polar interactions. Such structural features are often crucial for optimizing pharmacokinetic properties, including solubility, permeability, and metabolic stability. These factors are critical considerations in drug development, as they directly influence the compound's efficacy and safety profile.
Advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 1-2-(3-methylphenyl)ethylcyclopropan-1-amine with greater accuracy. Molecular modeling techniques, such as docking studies and virtual screening, have been instrumental in identifying potential binding interactions with biological targets. These computational approaches can help guide experimental efforts by prioritizing compounds that are most likely to exhibit desired biological effects. In this context, 1-2-(3-methylphenyl)ethylcyclopropan-1-amine has shown promise as a lead compound for further optimization.
In vitro studies have begun to explore the pharmacological potential of 1-2-(3-methylphenyl)ethylcyclopropan-1-amine. Initial experiments have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to various diseases. For example, its structural features could allow it to interact with targets involved in inflammation, pain signaling, or neurotransmitter regulation. While these findings are preliminary, they underscore the importance of exploring structurally diverse compounds like this one in drug discovery efforts.
The synthesis of 1-2-(3-methylphenyl)ethylcyclopropan-1-amine represents a significant achievement in synthetic organic chemistry. The preparation of this compound involves multiple steps, including cyclopropanation reactions and functional group transformations. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecular frameworks more efficiently than ever before. This progress is particularly relevant for compounds like 1-2-(3-methylphenyl)ethylcyclopropan-1-amine, which require precise control over their stereochemistry and functional groups.
The future prospects for 1-2-(3-methylphenyl)ethylcyclopropan-1-amine are promising, given its unique structural features and potential biological activity. Further research is needed to fully elucidate its pharmacological properties and explore its therapeutic applications. Collaborative efforts between synthetic chemists, computational biologists, and medicinal chemists will be essential in realizing the full potential of this compound. As our understanding of molecular interactions continues to grow, compounds like 1-2-(3-methylphenyl)ethylcyclopropan-1-amine will play an increasingly important role in the development of novel therapeutics.
In conclusion, 1 - 2 - ( 3 - methylphenyl ) ethylcyclopropan - 1 - amine represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for drug discovery,with potential applications across multiple therapeutic areas。As research continues,this compound is likely to emerge as a valuable tool for developing novel therapeutic agents,addressing unmet medical needs,and improving patient outcomes。
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